Uridine Monophosphate

Beschreibung

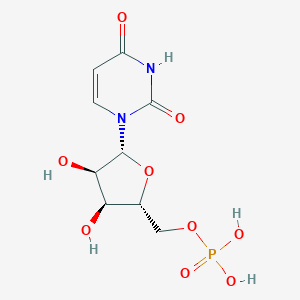

5'-Uridylic acid. A uracil nucleotide containing one phosphate group esterified to the sugar moiety in the 2', 3' or 5' position.

Uridine 5'-monophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Uridine-5'-monophosphate has been reported in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.

Uridine 5'-monophosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJCXFVJDGTHFX-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27416-86-0 | |

| Record name | Poly(U) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27416-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20883211 | |

| Record name | 5'-Uridylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 5'-Uridylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uridine 5'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58-97-9 | |

| Record name | 5′-UMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03685 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5'-Uridylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5'-Uridylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine 5'-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2OU15WN0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine 5'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Uridine Monophosphate in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) monophosphate (UMP), a fundamental pyrimidine (B1678525) nucleotide, plays a pivotal role in neuronal function and health. Its mechanism of action is multifaceted, primarily revolving around its crucial role as a precursor for the synthesis of key neuronal membrane components and its activity as a signaling molecule. This technical guide provides an in-depth exploration of the molecular pathways influenced by UMP in neuronal cells, offering a comprehensive resource for researchers and professionals in the field of neuroscience and drug development. The document details the biochemical cascades, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and provides visual representations of the core signaling pathways.

Introduction

The brain's remarkable capacity for learning, memory, and adaptation, collectively known as neuroplasticity, is fundamentally dependent on the structural integrity and functional efficiency of its neuronal networks. A critical aspect of this is the ability of neurons to form and remodel synapses, a process that requires a constant supply of essential building blocks for neuronal membranes. Uridine, a nucleoside readily available to the brain from circulating plasma, has emerged as a key player in supporting these processes.[1][2] Supplementation with uridine monophosphate (UMP) has been shown to enhance the synthesis of phosphatidylcholine (PC), a major phospholipid in neuronal membranes, and to promote neurite outgrowth and synaptogenesis.[3][4][5] This guide elucidates the intricate mechanisms through which UMP exerts its effects on neuronal cells.

The Kennedy Pathway: UMP as a Precursor for Phosphatidylcholine Synthesis

The primary and most well-established mechanism of action of UMP in neurons is its role in the Kennedy pathway, the principal route for the de novo synthesis of phosphatidylcholine (PC).[6][7] PC is essential for the formation and maintenance of neuronal and synaptic membranes.[8][9]

UMP, upon entering the neuronal cell, is sequentially phosphorylated to uridine diphosphate (B83284) (UDP) and then to uridine triphosphate (UTP).[4][9] UTP can then be aminated to form cytidine (B196190) triphosphate (CTP).[4][6] CTP is a rate-limiting substrate for the enzyme CTP:phosphocholine (B91661) cytidylyltransferase, which catalyzes the formation of cytidine diphosphate-choline (CDP-choline) from phosphocholine.[6] Finally, CDP-choline is combined with diacylglycerol (DAG) to synthesize PC.[6]

By providing a readily available source of uridine, UMP supplementation effectively increases the intracellular pools of UTP and CTP, thereby driving the synthesis of CDP-choline and subsequently, phosphatidylcholine.[3][4][10] This enhanced availability of membrane phospholipids (B1166683) is critical for processes such as neurite outgrowth, dendritic spine formation, and synaptogenesis.[1][3][11]

P2Y Receptor Activation: UMP as a Signaling Molecule

Beyond its role as a metabolic precursor, uridine, in the form of UTP, also functions as an extracellular signaling molecule by activating a specific class of G protein-coupled receptors known as P2Y receptors.[12][13] In neuronal cells, the P2Y2 receptor subtype is a key target for UTP.[1][4][14]

Activation of P2Y2 receptors by UTP initiates a downstream signaling cascade, primarily through the coupling to Gq proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4]

This signaling cascade has been shown to promote neurite outgrowth and the expression of synaptic proteins.[4][13] The increase in intracellular calcium and the activation of PKC can influence various cellular processes, including gene expression and cytoskeletal dynamics, which are essential for neuronal growth and connectivity.[15]

Synergistic Effects with Choline (B1196258) and DHA

The beneficial effects of UMP on neuronal health are significantly amplified when co-administered with choline and docosahexaenoic acid (DHA).[1][2][3]

-

Choline: As a direct precursor for both phosphocholine in the Kennedy pathway and the neurotransmitter acetylcholine, an adequate supply of choline is essential for UMP to exert its full effect on phosphatidylcholine synthesis.[1][8]

-

DHA: This omega-3 fatty acid is a critical component of neuronal membranes and is preferentially incorporated into phosphatidylcholine. The combination of UMP, choline, and DHA provides all the necessary precursors for the synthesis of DHA-containing phosphatidylcholine, which is vital for synaptic function and plasticity.[1][3]

Preclinical studies have demonstrated that this combination leads to a greater increase in dendritic spine density and synaptic protein levels compared to the administration of any of these nutrients alone.[3][11]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of UMP administration on neuronal biochemistry.

Table 1: Effects of Oral UMP Administration on Brain Nucleotide and CDP-Choline Levels in Gerbils

| Compound | Basal Level (pmol/mg tissue) | Level 15 min post-UMP (1 mmol/kg) (pmol/mg tissue) | Fold Change |

| Uridine Triphosphate (UTP) | 254 ± 31.9 | 417 ± 50.2 | ~1.64 |

| Cytidine Triphosphate (CTP) | 56.8 ± 1.8 | 71.7 ± 1.8 | ~1.26 |

| CDP-Choline | 11.3 ± 0.5 | 16.4 ± 1.0 | ~1.45 |

Data adapted from Cansev et al., Brain Research, 2005.[10][16]

Table 2: Effects of Uridine on Neurite Outgrowth in PC12 Cells

| Treatment | Neurites per Cell (Arbitrary Units) | % Increase vs. Control |

| Control (NGF only) | 1.0 | - |

| Uridine (100 µM) + NGF | 1.5 | 50% |

Qualitative representation of data described in Pooler et al., 2005.[17]

Experimental Protocols

This section outlines the general methodologies employed in key studies investigating the mechanism of action of UMP.

In Vitro Neurite Outgrowth Assay

-

Cell Line: PC12 cells (rat pheochromocytoma) are commonly used as they differentiate into a neuronal phenotype in the presence of Nerve Growth Factor (NGF).

-

Protocol:

-

PC12 cells are plated on collagen-coated dishes and cultured in standard medium.

-

To induce differentiation, the medium is replaced with a low-serum medium containing NGF (e.g., 50 ng/mL).

-

Cells are treated with various concentrations of uridine monophosphate (e.g., 10-100 µM) in the presence of NGF for a specified duration (e.g., 48-96 hours).

-

Neurite outgrowth is quantified by fixing the cells and measuring the length and number of neurites per cell using microscopy and image analysis software. The percentage of cells bearing neurites longer than the cell body diameter is a common metric.

-

-

Controls: A control group treated with NGF alone is included to establish a baseline for neurite outgrowth.

In Vivo Analysis of Brain Nucleotide Levels

-

Animal Model: Gerbils are often used due to their utility in models of cerebral ischemia and their response to UMP supplementation.

-

Protocol:

-

Adult gerbils are administered UMP orally via gavage at a specified dose (e.g., 1 mmol/kg).

-

At various time points post-administration (e.g., 15 min, 30 min, 1 hr, etc.), animals are euthanized.

-

Brains are rapidly excised, frozen in liquid nitrogen to halt metabolic activity, and stored at -80°C.

-

Brain tissue is homogenized and extracted.

-

Levels of uridine, UTP, CTP, and CDP-choline are quantified using High-Performance Liquid Chromatography (HPLC).

-

-

Controls: A control group receiving a vehicle solution is included to determine basal nucleotide levels.

Conclusion

The mechanism of action of uridine monophosphate in neuronal cells is a compelling example of how a single molecule can influence complex cellular processes through multiple, interconnected pathways. By serving as a critical precursor in the synthesis of neuronal membranes via the Kennedy pathway and by activating P2Y receptor-mediated signaling cascades, UMP plays a vital role in promoting neurite outgrowth, synaptogenesis, and overall neuronal health. The synergistic effects observed with choline and DHA further underscore the importance of a multi-nutrient approach to support brain function. This in-depth understanding of UMP's molecular mechanisms provides a strong foundation for further research and the development of novel therapeutic strategies for a range of neurological and cognitive conditions.

References

- 1. Potential Neuroregenerative and Neuroprotective Effects of Uridine/Choline-Enriched Multinutrient Dietary Intervention for Mild Cognitive Impairment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nootropicsexpert.com [nootropicsexpert.com]

- 4. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uridine Monophosphate: Benefits For Cognitive Health? [soma-analytics.com]

- 6. Short-term administration of uridine increases brain membrane phospholipids precursors in healthy adults: a 31-phosphorus magnetic resonance spectroscopy study at 4T - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. alphamindglobal.com [alphamindglobal.com]

- 9. nbinno.com [nbinno.com]

- 10. Oral uridine-5'-monophosphate (UMP) increases brain CDP-choline levels in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bodybio.com [bodybio.com]

- 12. P2Y receptor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective roles of the P2Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of UTP-sensitive P2Y2 receptor induces the expression of cholinergic genes in cultured cortical neurons: a signaling cascade triggered by Ca2+ mobilization and extracellular regulated kinase phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Uridine Monophosphate as a Critical Precursor for Phospholipid Synthesis in Cell Membranes

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uridine (B1682114) monophosphate (UMP) is a pyrimidine (B1678525) nucleoside that plays a central role in numerous biological processes, extending beyond its fundamental function in nucleic acid synthesis.[1][2] This technical guide provides an in-depth examination of UMP's critical role as a precursor in the de novo synthesis of membrane phospholipids (B1166683), primarily phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), which are essential for cell membrane integrity, signaling, and function.[2][3][4] The guide details the biochemical pathways, regulatory mechanisms, quantitative effects of uridine supplementation, and key experimental protocols. Uridine, through its conversion to cytidine (B196190) triphosphate (CTP), provides the essential cytidine-diphosphate head groups for the Kennedy pathway, the primary route for PC and PE synthesis in eukaryotic cells.[5][6] The rate-limiting enzyme, CTP:phosphocholine (B91661) cytidylyltransferase (CCT), is tightly regulated, making the availability of UMP-derived precursors a key determinant in the rate of membrane synthesis.[7][8] This document serves as a comprehensive resource for professionals investigating cellular metabolism, membrane biology, and the therapeutic potential of targeting these pathways.

Introduction to Uridine Monophosphate

Uridine is a pyrimidine nucleoside found in plasma and cerebrospinal fluid, where it is more abundant than other nucleosides.[1] In the adult nervous system, the primary source of nucleotide synthesis is the salvage pathway, which recycles pre-existing bases and nucleosides.[9][10][11] Uridine is the main pyrimidine nucleoside taken up by the brain and other tissues.[9][10] Once inside the cell, it is phosphorylated to Uridine Monophosphate (UMP), which can then be further phosphorylated to Uridine Diphosphate (UDP) and Uridine Triphosphate (UTP).[2][12]

These activated forms of uridine are pivotal for several metabolic functions:

-

Nucleic Acid Synthesis: UTP is a direct precursor for RNA synthesis.[2]

-

Glycogen (B147801) Synthesis: Uridine is crucial for the formation of UDP-glucose, a key intermediate in glycogen synthesis.[1]

-

Protein Glycosylation: UTP is a precursor for UDP-sugars, which are essential for glycosylating proteins and lipids.[10]

-

Phospholipid Synthesis: UTP is converted to Cytidine Triphosphate (CTP), the rate-limiting precursor for the synthesis of CDP-choline and CDP-ethanolamine, which are indispensable for producing the major membrane phospholipids, phosphatidylcholine (PC) and phosphatidylethanolamine (PE).[1][10][13]

This guide focuses on the latter role, exploring how UMP acts as a foundational substrate for maintaining and expanding cellular membranes.

Biochemical Pathways Involving UMP

The Pyrimidine Salvage Pathway

The salvage pathway is an energy-efficient mechanism for cells to recycle pyrimidine bases and nucleosides from the breakdown of DNA and RNA.[14][15][16] This pathway is particularly important in non-proliferating cells and the brain, which have limited de novo synthesis capabilities.[7][9] Uridine is salvaged and converted to UMP through the action of uridine-cytidine kinase.[12][17]

Caption: Diagram 1: The Pyrimidine Salvage Pathway for Uridine.

The Kennedy Pathway: De Novo Phospholipid Synthesis

The Kennedy pathway is the primary route for the de novo synthesis of PC and PE in eukaryotic cells.[3][4][5] These two phospholipids constitute over 50% of the total phospholipids in most eukaryotic membranes, playing vital structural and functional roles.[3][4] The pathway utilizes CDP-choline and CDP-ethanolamine, which are synthesized from CTP. Uridine is a critical upstream precursor for CTP, thereby directly influencing the rate of this pathway.[1][7]

The key steps linking UMP to phospholipid synthesis are:

-

UMP Phosphorylation: UMP is phosphorylated to UDP and then to UTP.

-

CTP Synthesis: UTP is aminated by CTP synthetase to form Cytidine Triphosphate (CTP).[18]

-

CDP-Activated Head Group Formation: CTP reacts with phosphocholine or phosphoethanolamine in reactions catalyzed by the rate-limiting enzymes CTP:phosphocholine cytidylyltransferase (CCT) and CTP:phosphoethanolamine cytidylyltransferase (ECT), respectively, to form CDP-choline and CDP-ethanolamine.[6]

-

Final Synthesis Step: The activated choline (B1196258) or ethanolamine (B43304) head group is transferred from the CDP carrier to a diacylglycerol (DAG) backbone to form PC or PE.[5][19]

Caption: Diagram 2: UMP's Role in the Kennedy Pathway.

Regulation of Phospholipid Synthesis

The synthesis of phospholipids is a tightly controlled process to maintain membrane homeostasis. The primary regulatory point in the Kennedy pathway for PC synthesis is the enzyme CTP:phosphocholine cytidylyltransferase (CCT).[6][7][8]

CCT Regulation by Amphitropism and Feedback

CCT is an amphitropic enzyme, meaning it can exist in both a soluble, inactive form in the cytosol (or nucleus) and a membrane-bound, active form.[8] Its activity is regulated by its subcellular localization.

-

Activation by Membrane Binding: When cellular membranes become deficient in PC, the lipid imbalance promotes the translocation of CCT from its inactive reservoir to the endoplasmic reticulum or nuclear membrane.[8][20] Binding to the membrane, particularly to lipids that induce curvature stress, activates the enzyme.[21][22]

-

Feedback Inhibition: Conversely, when PC levels in the membrane are sufficient, CCT is released back into its soluble, inactive state.[20][23] This feedback mechanism ensures that PC synthesis is stimulated only when needed, preventing the overproduction of phospholipids.[20]

Caption: Diagram 3: Regulation of CCT by Translocation.

Quantitative Data from Preclinical and Clinical Studies

Supplementation with uridine has been shown to increase the synthesis of brain phospholipids and their precursors. The following tables summarize key quantitative findings from animal and human studies.

Table 1: Effects of UMP and/or DHA on Brain Phospholipid Levels in Gerbils

This study demonstrates that oral administration of UMP, alone or in combination with docosahexaenoic acid (DHA), significantly increases the levels of major phospholipids in the brain.[18]

| Treatment Group (4 weeks) | Phosphatidylcholine (PC) | Phosphatidylethanolamine (PE) | Phosphatidylinositol (PI) |

| Control | 100% (Baseline) | 100% (Baseline) | 100% (Baseline) |

| UMP alone | +13% | +29% | +48% |

| DHA alone | +22% | +20% | +52% |

| UMP + DHA | +45% | +39% | +74% |

| Data adapted from Wurtman, R. J., et al., Brain Research, 2006.[18] Percentages represent the increase over the control group. |

Table 2: Effects of Uridine Supplementation on Brain Phospholipid Precursors in Humans

This study used 31P-Magnetic Resonance Spectroscopy (31P-MRS) to measure the impact of short-term oral uridine administration on phospholipid precursors in healthy adults.[7][24]

| Metabolite | Change After 1 Week (Uridine Group) | Change After 1 Week (Placebo Group) | p-value |

| Phosphomonoesters (PME) | +6.32% | No significant change | <0.001 |

| Phosphoethanolamine (PEtn) | +7.17% | No significant change | <0.001 |

| Phosphocholine (PCho) | No significant change | No significant change | >0.05 |

| Phosphodiesters (PDE) | No significant change | No significant change | >0.05 |

| Data adapted from Agarwal, N., et al., Bipolar Disorders, 2010.[7][24] Subjects received 2g of uridine or placebo daily. |

Table 3: Kinetic Parameters of CTP:phosphocholine cytidylyltransferase (CCT)

Kinetic analysis of a truncated rat CCTα isoform (CCTα236) provides insight into the enzyme's substrate requirements.[25]

| Parameter | Value |

| Vmax | 3850 nmol/min/mg |

| K₀.₅ for CTP | 4.07 mM |

| K₀.₅ for Phosphocholine | 2.49 mM |

| Data obtained using a non-radioactive HPLC-based assay.[25][26] |

Experimental Protocols

Protocol: Measurement of De Novo Phospholipid Synthesis via Radioactive Labeling

This protocol outlines a method to quantify de novo phospholipid synthesis in vitro by measuring the incorporation of radioactive phosphorus.[27]

Caption: Diagram 4: Workflow for Measuring Phospholipid Synthesis.

Methodology:

-

Sample Preparation: Harvest cells or tissues and prepare protein homogenates using a suitable buffer. Keep samples on ice.[27]

-

Reaction Setup: In triplicate, prepare reaction tubes with a final volume of 80 µl containing 1x reaction buffer, 3 µCi of [γ-32P]ATP, and a protein concentration of 1.25 mg/ml.[27]

-

Incubation: Incubate the reaction tubes under desired experimental conditions to allow for the enzymatic synthesis of phospholipids and the incorporation of 32P.

-

Lipid Extraction: Stop the reaction and perform a lipid extraction using a chloroform:methanol (2:1) solution to separate lipids from other cellular components.[27]

-

Washing: Wash the lipid extract to remove any remaining water-soluble, unincorporated [γ-32P]ATP.

-

Quantification: Dry the lipid-containing supernatant and add a scintillation cocktail. Determine the amount of incorporated 32P using a liquid scintillation counter.[27]

Protocol: Assay of CCT Activity via HPLC

This protocol describes a non-radioactive method to measure the activity of CCT by quantifying the product, CDP-choline, using High-Performance Liquid Chromatography (HPLC).[25][26]

Caption: Diagram 5: Workflow for CCT Activity Assay via HPLC.

Methodology:

-

Enzyme and Substrate Preparation: Use purified CCT enzyme. Prepare substrate solutions of CTP and phosphocholine.[25]

-

Reaction: Combine the enzyme with its substrates (CTP and phosphocholine) in a suitable buffer and incubate to allow the reaction to proceed.

-

Separation: Stop the reaction and inject the sample into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase such as 0.1 M ammonium (B1175870) bicarbonate (98%) and acetonitrile (B52724) (2%) to separate the substrate (CTP) from the product (CDP-choline).[25][26]

-

Detection and Quantification: Use a UV detector to monitor the column eluent. Identify and integrate the peak corresponding to CDP-choline.

-

Calculation: Calculate the amount of product formed over time to determine the enzyme's velocity. By varying substrate concentrations, kinetic parameters like Vmax and K₀.₅ can be determined.[25]

Conclusion and Future Directions

Uridine monophosphate is a linchpin in cellular metabolism, serving as a critical upstream precursor for the synthesis of the most abundant phospholipids in cellular membranes. The Kennedy pathway's reliance on UMP-derived CTP makes uridine availability a key factor in a cell's capacity for membrane synthesis, repair, and expansion. The rate-limiting enzyme CCT is exquisitely regulated by the very product of the pathway, phosphatidylcholine, ensuring tight homeostatic control.

Future research should focus on:

-

Tissue-Specific Regulation: Elucidating how the regulation of the Kennedy pathway and uridine metabolism differs across various cell types and tissues.

-

Translational Studies: Expanding clinical trials to investigate the long-term efficacy and safety of uridine supplementation for conditions associated with membrane dysfunction.

-

Synergistic Formulations: Further exploring the enhanced effects of combining uridine with other membrane precursors, such as DHA and choline, to optimize therapeutic outcomes for cognitive and neuronal health.[29][30]

References

- 1. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The Kennedy pathway--De novo synthesis of phosphatidylethanolamine and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 5. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 6. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Short-term administration of uridine increases brain membrane phospholipids precursors in healthy adults: a 31-phosphorus magnetic resonance spectroscopy study at 4T - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of CTP:phosphocholine cytidylyltransferase by amphitropism and relocalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Uridine function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. proteom.elte.hu [proteom.elte.hu]

- 11. microbenotes.com [microbenotes.com]

- 12. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Uridine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thesciencenotes.com [thesciencenotes.com]

- 15. scribd.com [scribd.com]

- 16. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 17. researchgate.net [researchgate.net]

- 18. web.mit.edu [web.mit.edu]

- 19. researchgate.net [researchgate.net]

- 20. Feedback regulation of CTP:phosphocholine cytidylyltransferase translocation between cytosol and endoplasmic reticulum by phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Regulation of CTP:phosphocholine cytidylyltransferase by lipids. 2. Surface curvature, acyl chain length, and lipid-phase dependence for activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Modulation of CTP:phosphocholine cytidylyltransferase by membrane curvature elastic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Head-group specificity for feedback regulation of CTP:phosphocholine cytidylyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Short-term administration of uridine increases brain membrane phospholipid precursors in healthy adults: a 31-phosphorus magnetic resonance spectroscopy study at 4T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Characterization of cytidylyltransferase enzyme activity through high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. bio-protocol.org [bio-protocol.org]

- 28. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. nootropicsexpert.com [nootropicsexpert.com]

- 30. bodybio.com [bodybio.com]

Uridine Monophosphate: A Deep Dive into its Impact on Cognitive Function and Memory

Introduction

Uridine (B1682114) Monophosphate (UMP) is a pyrimidine (B1678525) nucleoside that serves as a fundamental building block for Ribonucleic Acid (RNA), playing an essential role in protein synthesis and overall cellular function.[1][2][3] Within the realm of neuroscience, UMP has garnered significant attention for its potential to enhance cognitive function, support memory, and promote brain health.[2][3][4] As a precursor in critical biochemical pathways, UMP contributes to the synthesis of neuronal membranes, modulates neurotransmitter systems, and supports synaptic plasticity.[2][5] This technical guide provides an in-depth analysis of the mechanisms of action of Uridine Monophosphate, supported by experimental evidence, and outlines its potential applications for researchers, scientists, and drug development professionals.

Mechanism of Action

Uridine Monophosphate exerts its effects on the brain through several interconnected pathways:

1. Synthesis of Phosphatidylcholine (PC) via the Kennedy Pathway

The primary mechanism by which UMP influences cognitive function is its role as a precursor in the synthesis of phosphatidylcholine (PC), a major phospholipid component of neuronal membranes.[1][2][6] This synthesis occurs via the Kennedy Pathway.[7][8]

Orally administered UMP increases brain levels of uridine, which is then phosphorylated to uridine triphosphate (UTP).[1][6][7] UTP can be subsequently converted to cytidine (B196190) triphosphate (CTP).[6][7][9] CTP is a rate-limiting precursor for the synthesis of cytidine diphosphate-choline (CDP-Choline).[7][10] CDP-Choline then combines with diacylglycerol (DAG) to form phosphatidylcholine.[8][11] By providing the necessary precursors for PC synthesis, UMP supports the structural integrity and fluidity of neuronal membranes, which is crucial for efficient neurotransmission.[2]

2. Neurotransmitter Modulation

UMP influences the synthesis and release of key neurotransmitters involved in memory and mood:

-

Acetylcholine (B1216132): As a precursor to phosphatidylcholine, UMP indirectly supports the synthesis of acetylcholine, a neurotransmitter critical for learning and memory.[1][2][3] Studies have shown that UMP administration can increase acetylcholine levels and release in the striatum of rats.[12][13]

-

Dopamine: UMP has been shown to boost the release of dopamine, a neurotransmitter associated with motivation, mood, and reward.[1][4] This dopaminergic effect may contribute to the mood-enhancing properties of uridine.[1]

3. Synaptic Plasticity and Neurogenesis

UMP promotes synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is fundamental to learning and memory.[4] It achieves this by:

-

Increasing Synapse Formation: UMP, particularly in combination with docosahexaenoic acid (DHA) and choline, has been shown to increase the formation of synaptic membranes and the number of dendritic spines, which are the anatomical precursors to synapses.[10][14]

-

Promoting Neurite Outgrowth: Uridine enhances the growth of neurites, the projections from neurons that form connections with other neurons.[1][4] This effect is partly mediated by the activation of P2Y receptors by UTP.[7][10]

-

Increasing Synaptic Proteins: The combination of UMP, DHA, and choline also increases the levels of key pre- and post-synaptic proteins, such as synapsin-1 and PSD-95.[10][14]

Experimental Evidence and Data

The cognitive-enhancing effects of UMP have been investigated in numerous preclinical studies.

Preclinical Studies

Animal studies have provided significant evidence for the role of UMP in improving cognitive function.

| Animal Model | UMP Administration | Co-administered Substances | Key Quantitative Findings | Reference |

| Gerbils | 1 mmol/kg by gavage (single dose) | None | Increased plasma uridine from 6.6 to 32.7 µM. Increased brain uridine from 22.6 to 89.1 pmol/mg tissue. Increased brain UTP by ~64%, CTP by ~26%, and CDP-choline by ~45% after 15 minutes. | [7][15] |

| Aged Rats | 0.5% UMP in diet for 1 week | None | Increased basal extracellular acetylcholine in the striatum. Amplified atropine-induced acetylcholine release from 386 fmol/min to 680 fmol/min. | [12][13] |

| Gerbils | 0.5% UMP in diet for 4 weeks | Choline (0.1% in diet) and DHA (300 mg/kg/day by gavage) | Increased brain phosphatidylcholine by 18% and phosphatidylethanolamine (B1630911) by 33% (UMP alone). The combination of all three significantly improved performance on T-maze, Y-maze, and radial arm maze tests. | [10][16] |

Experimental Protocols

The following outlines a typical methodology for investigating the effects of UMP on cognitive function in an animal model.

1. Animal Model and Housing

-

Species: Adult gerbils are often used as their pyrimidine metabolism is similar to humans.[10]

-

Housing: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

2. UMP Administration

-

Method: UMP can be administered orally through gavage for acute studies or mixed into the diet for chronic studies.[10][15]

-

Dosage: Dosages in animal studies have ranged from 0.5% UMP in the diet to 1 mmol/kg via gavage.[10][15]

3. Cognitive Assessment

-

Mazes: Various maze tasks are used to assess different aspects of memory and learning.

4. Biochemical Analysis

-

Following the experimental period, brain tissue is collected for biochemical analysis.

-

Techniques: High-performance liquid chromatography (HPLC) or mass spectrometry can be used to quantify levels of uridine, UTP, CTP, CDP-choline, and various phospholipids (B1166683) in brain tissue homogenates.[7][15]

Uridine Monophosphate is a promising compound for enhancing cognitive function and memory. Its multifaceted mechanism of action, centered on the synthesis of neuronal membranes, modulation of key neurotransmitter systems, and promotion of synaptic plasticity, is well-supported by preclinical evidence. The synergistic effects observed when UMP is co-administered with DHA and choline highlight the importance of a multi-nutrient approach to support brain health. Further research, particularly well-controlled human clinical trials, is warranted to fully elucidate the therapeutic potential of UMP in addressing age-related cognitive decline and other neurological disorders.

References

- 1. nootropicsexpert.com [nootropicsexpert.com]

- 2. alphamindglobal.com [alphamindglobal.com]

- 3. flowblend.com [flowblend.com]

- 4. brcrecovery.com [brcrecovery.com]

- 5. nbinno.com [nbinno.com]

- 6. Uridine Monophosphate: Benefits For Cognitive Health? [soma-analytics.com]

- 7. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Short-term administration of uridine increases brain membrane phospholipids precursors in healthy adults: a 31-phosphorus magnetic resonance spectroscopy study at 4T - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential Neuroregenerative and Neuroprotective Effects of Uridine/Choline-Enriched Multinutrient Dietary Intervention for Mild Cognitive Impairment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dietary uridine enhances the improvement in learning and memory produced by administering DHA to gerbils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dietary supplementation with uridine-5′-monophosphate (UMP), a membrane phosphatide precursor, increases acetylcholine level and release in striatum of aged rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dietary supplementation with uridine-5'-monophosphate (UMP), a membrane phosphatide precursor, increases acetylcholine level and release in striatum of aged rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Nutrient Combination that Can Affect Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oral uridine-5'-monophosphate (UMP) increases brain CDP-choline levels in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dietary uridine enhances the improvement in learning and memory produced by administering DHA to gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Uridine Monophosphate: A Deep Dive into its Influence on Dopaminergic and Cholinergic Neurotransmission

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Uridine (B1682114) monophosphate (UMP), a pyrimidine (B1678525) nucleoside, has emerged as a significant modulator of central nervous system function, exhibiting profound effects on both the dopamine (B1211576) and acetylcholine (B1216132) neurotransmitter systems. This technical guide provides a comprehensive overview of the mechanisms through which UMP exerts its influence, supported by quantitative data from key preclinical studies. We detail the experimental protocols utilized in this research to facilitate replication and further investigation. Furthermore, this document elucidates the intricate signaling pathways involved, presenting them as clear visual diagrams to aid in the understanding of UMP's multifaceted role in neurotransmission. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of uridine and its derivatives.

Introduction

The integrity and efficiency of dopaminergic and cholinergic neurotransmitter systems are fundamental to cognitive processes, motor control, and mood regulation. Dysregulation within these systems is implicated in a range of neurological and psychiatric disorders. Uridine, a naturally occurring pyrimidine nucleoside, and its bioavailable form, uridine monophosphate (UMP), have garnered significant interest for their potential to support and enhance the function of these critical neural pathways. This document provides an in-depth technical examination of the influence of UMP on dopamine and acetylcholine neurotransmission, focusing on the underlying biochemical and signaling mechanisms.

Influence on the Dopaminergic System

UMP administration has been shown to modulate several aspects of the dopaminergic system, including neurotransmitter release and receptor dynamics.

Enhanced Dopamine Release

Preclinical studies have demonstrated that dietary supplementation with UMP can significantly increase the release of dopamine in the striatum. One key mechanism is believed to be the enhancement of membrane phosphatide production, which can influence membrane-dependent processes like neurotransmitter exocytosis.[1]

Modulation of Dopamine Receptors

UMP appears to play a role in the regulation of dopamine receptor density.[2][3] Research suggests that uridine promotes the creation of new dopamine receptors, an effect that is more pronounced in brains with a lower density of these receptors.[2][3] This is thought to occur through the activation of D1 and D2 receptor signaling cascades, which can stabilize dopamine activity and increase the rate of new receptor formation.[2][3] However, some studies have reported a decrease in the density of striatal D2 receptors with chronic uridine treatment in young rats, suggesting a complex and potentially age-dependent regulatory role.[4]

Influence on the Acetylcholine System

UMP's impact on the cholinergic system is primarily linked to its role as a precursor for the synthesis of phosphatidylcholine (PC), a crucial component of neuronal membranes and a source of choline (B1196258) for acetylcholine (ACh) synthesis.

Increased Acetylcholine Levels and Release

Dietary UMP supplementation has been shown to increase both the levels and release of acetylcholine in the striatum of aged rats.[5][6][7] This effect is attributed to the increased availability of choline derived from the UMP-driven synthesis of membrane phosphatidylcholine.[5] Studies have shown that UMP consumption can lead to a significant increase in basal ACh levels in striatal dialysates.[6][7]

Core Mechanisms of Action

The effects of UMP on both dopamine and acetylcholine systems are underpinned by two primary mechanisms: its role in the synthesis of membrane phospholipids (B1166683) and its ability to activate P2Y receptors.

Phosphatidylcholine Synthesis Pathway

Uridine readily crosses the blood-brain barrier and is converted intracellularly to uridine triphosphate (UTP). UTP can then be converted to cytidine (B196190) triphosphate (CTP).[1] CTP is a rate-limiting precursor in the synthesis of cytidine diphosphate-choline (CDP-choline), which, along with diacylglycerol (DAG), is essential for the formation of phosphatidylcholine.[8] This increased availability of PC contributes to the formation and repair of neuronal membranes, including synaptic membranes, which is crucial for efficient neurotransmission.[8][9]

References

- 1. mdpi.com [mdpi.com]

- 2. Characterization of cytidylyltransferase enzyme activity through high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Oral administration of circulating precursors for membrane phosphatides can promote the synthesis of new brain synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jdc.jefferson.edu [jdc.jefferson.edu]

- 6. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand binding and activation of UTP-activated G protein-coupled P2Y2 and P2Y4 receptors elucidated by mutagenesis, pharmacological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uridine enhances neurite outgrowth in nerve growth factor-differentiated PC12 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Central Role of Uridine Monophosphate in Cellular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) Monophosphate (UMP), a pyrimidine (B1678525) ribonucleoside 5'-monophosphate, stands as a cornerstone of fundamental cellular biology.[1] While primarily recognized as a fundamental building block for RNA, its significance extends far beyond this role, encompassing critical functions in cellular metabolism, glycosylation of proteins and lipids, and intricate signaling pathways.[1][2] This technical guide provides an in-depth exploration of the multifaceted roles of UMP, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the intricate pathways of its synthesis, its conversion into other essential pyrimidine nucleotides, and its downstream functions that are pivotal for cellular homeostasis and function. This guide will also present key quantitative data, detailed experimental protocols for studying UMP, and visual representations of the associated biological pathways to facilitate a deeper understanding of this vital nucleotide.

Uridine Monophosphate: Structure and Synthesis

Uridine monophosphate is composed of the nucleobase uracil (B121893), a ribose sugar, and a single phosphate (B84403) group attached to the 5' carbon of the ribose.[1] Its molecular formula is C₉H₁₃N₂O₉P.[1] The cellular pool of UMP is maintained through two primary pathways: de novo synthesis and the salvage pathway.

De Novo Synthesis Pathway

The de novo pathway constructs UMP from simple precursors, including bicarbonate, glutamine, and aspartate.[1][3] This evolutionarily conserved pathway is essential when exogenous sources of pyrimidines are limited.[4] In mammals, the first three enzymatic reactions are catalyzed by a single multifunctional protein called CAD (Carbamoyl phosphate synthetase II, Aspartate transcarbamoylase, and Dihydroorotase).[5] The subsequent steps are catalyzed by dihydroorotate (B8406146) dehydrogenase and the bifunctional enzyme UMP synthase (UMPS), which possesses both orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate (OMP) decarboxylase activities.[6] The final step, the decarboxylation of OMP to UMP, is considered the rate-limiting step in the overall pathway.[7]

Salvage Pathway

The salvage pathway provides an energy-efficient alternative by recycling pre-existing pyrimidine bases and nucleosides, such as uracil and uridine, derived from the breakdown of nucleic acids.[3] Uridine kinase phosphorylates uridine to form UMP, utilizing ATP as the phosphate donor.[1] This pathway is particularly important in tissues that have a limited capacity for de novo synthesis.[3]

Core Functions of Uridine Monophosphate in Cellular Processes

UMP serves as a central precursor for the synthesis of all other pyrimidine nucleotides, which are essential for a multitude of cellular functions.

Precursor for RNA Synthesis

UMP is the foundational molecule for the synthesis of uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), two of the four essential ribonucleotides required for the transcription of RNA.[8] UMP is first phosphorylated to uridine diphosphate (B83284) (UDP) and then to UTP.[8] UTP is subsequently aminated to form CTP.[8] These triphosphorylated nucleotides are the substrates for RNA polymerases, which assemble RNA strands that are critical for gene expression and protein synthesis.[2][3]

Role in Glycosylation

UMP, through its conversion to UTP and subsequently to UDP-sugars, plays a vital role in glycosylation, a crucial post-translational modification of proteins and lipids.[1][9] UTP reacts with glucose-1-phosphate to form UDP-glucose, a key activated sugar donor in the synthesis of glycogen (B147801) and various glycoconjugates.[10] UDP-glucose can be further metabolized to other UDP-sugars, such as UDP-galactose and UDP-glucuronic acid, which are essential for the synthesis of glycoproteins and glycolipids that are involved in cell recognition, signaling, and maintaining the structural integrity of cell membranes.[11][12]

Involvement in Cellular Signaling

Derivatives of UMP, particularly UTP and UDP, act as extracellular signaling molecules by activating P2Y receptors, a family of G protein-coupled receptors.[13] The activation of P2Y receptors by these nucleotides can trigger a variety of downstream signaling cascades, influencing processes such as cell proliferation, differentiation, and immune responses.[4][14] For instance, activation of P2Y2 receptors by UTP can lead to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[15]

Regulation of Pyrimidine Synthesis

The de novo synthesis of pyrimidines is tightly regulated to prevent the overproduction of nucleotides. UTP, a downstream product of UMP, acts as a feedback inhibitor of carbamoyl phosphate synthetase II (CPSII), the first and rate-limiting enzyme of the pathway.[13] Additionally, UMP itself can inhibit OMP decarboxylase.[16] This feedback inhibition ensures that the production of pyrimidines is finely tuned to the cell's metabolic needs.

Quantitative Data on UMP and its Synthetic Pathway

Understanding the quantitative aspects of UMP metabolism is crucial for researchers. The following tables summarize key kinetic parameters of the enzymes involved in the final steps of de novo UMP synthesis and reported cellular concentrations of UMP.

Table 1: Kinetic Parameters of Key Enzymes in Human UMP Synthesis

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Orotate Phosphoribosyltransferase (OPRT) | Orotate | ~10-20 | Not specified | [17] |

| PRPP | ~3-9.3 | 2.994 | [2][14] | |

| OMP Decarboxylase (ODC) | OMP | ~1-5 | Not specified | [2] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, co-factors) and the source of the enzyme.

Table 2: Reported Intracellular Concentrations of UMP

| Cell Type/Tissue | Condition | UMP Concentration | Reference |

| Various Mammalian Cells | Normal | 0.052 mM | [18] |

| Agrobacterium sp. | Nitrogen-limited | 87 nmol/mg protein | [19] |

| Agrobacterium sp. | Nitrogen-sufficient | < 45 nmol/mg protein | [19] |

| Colorectal Cancer Cells (HCT-8) | 5-FU Sensitive | Not specified | [20] |

| Colorectal Cancer Cells (HCT-8/4hFU) | 5-FU Resistant | Not specified (UMPK activity decreased) | [20] |

Note: Intracellular concentrations are dynamic and can be influenced by cell type, metabolic state, and environmental conditions.

Experimental Protocols for the Study of UMP

Accurate and reliable methods are essential for investigating the role of UMP in cellular processes. This section provides detailed methodologies for key experiments.

Quantification of Intracellular UMP by HPLC

Objective: To quantify the intracellular concentration of UMP in cultured cells using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

-

Cultured cells

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold 0.4 M perchloric acid (PCA)

-

Trioctylamine/Freon mixture (1:3, v/v) or other suitable neutralization agent

-

HPLC system with a C18 reverse-phase column and UV detector (260 nm)

-

Mobile phase: 0.1 M potassium dihydrogen phosphate, pH 6.0 (Buffer A); 0.1 M potassium dihydrogen phosphate, 4 mM tetrabutylammonium (B224687) hydrogen sulphate, 20% methanol (B129727), pH 6.0 (Buffer B)[21]

-

UMP standard solution

Procedure:

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Metabolite Extraction: Add a defined volume of ice-cold 0.4 M PCA to the cell pellet. Vortex vigorously and incubate on ice for 10-15 minutes to precipitate proteins.

-

Neutralization: Centrifuge the mixture at high speed (e.g., 13,000 x g) for 5 minutes at 4°C. Carefully transfer the supernatant to a new tube and neutralize by adding a trioctylamine/Freon mixture.[21] Vortex and centrifuge to separate the phases.

-

Sample Preparation for HPLC: Collect the upper aqueous layer containing the nucleotides and filter it through a 0.22 µm syringe filter.

-

HPLC Analysis: Inject a known volume of the prepared sample onto the equilibrated C18 column. Elute the nucleotides using a gradient of Buffer B into Buffer A. Monitor the absorbance at 260 nm.

-

Quantification: Identify the UMP peak based on the retention time of the UMP standard. Quantify the concentration by comparing the peak area of the sample with a standard curve generated from known concentrations of UMP.

Quantification of Intracellular UMP by LC-MS/MS

Objective: To achieve highly sensitive and specific quantification of intracellular UMP using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Cultured cells

-

Ice-cold PBS

-

Ice-cold 80% methanol (pre-chilled to -80°C) containing internal standards (e.g., ¹³C-labeled UMP)

-

LC-MS/MS system with a suitable column (e.g., HILIC or C18)

Procedure:

-

Cell Harvesting and Quenching: Rapidly aspirate the culture medium and wash the cells with ice-cold PBS. Immediately add ice-cold 80% methanol with internal standards to quench metabolic activity and extract metabolites.

-

Cell Lysis and Protein Precipitation: Scrape the cells in the methanol solution and transfer to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 1 hour to ensure complete protein precipitation.

-

Sample Clarification: Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Sample Preparation for LC-MS/MS: Evaporate the supernatant to dryness using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent compatible with the LC mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separate the metabolites using an appropriate chromatographic gradient. Detect and quantify UMP using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) in negative ion mode, monitoring the specific precursor-to-product ion transition for UMP and its internal standard.

-

Data Analysis: Calculate the concentration of UMP by comparing the peak area ratio of endogenous UMP to the internal standard against a standard curve.

Enzyme Activity Assay for Orotate Phosphoribosyltransferase (OPRT)

Objective: To measure the activity of OPRT, the fifth enzyme in the de novo pyrimidine synthesis pathway.

Materials:

-

Cell or tissue lysate (or purified enzyme)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 250 µM DTT)[22]

-

Orotic acid solution

-

Phosphoribosyl pyrophosphate (PRPP) solution

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of orotic acid, and the cell lysate or purified enzyme.

-

Spectrophotometer Setup: Place the cuvette in a spectrophotometer with temperature control (e.g., 37°C) and monitor the absorbance at 295 nm.[22]

-

Initiation of Reaction: Start the reaction by adding a known concentration of PRPP to the cuvette and mix immediately.

-

Data Acquisition: Record the decrease in absorbance at 295 nm over time. The decrease in absorbance corresponds to the conversion of orotate to OMP.

-

Calculation of Activity: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. Enzyme activity can be expressed as the amount of substrate consumed or product formed per unit time per amount of protein.

Enzyme Activity Assay for OMP Decarboxylase (ODC)

Objective: To measure the activity of OMP decarboxylase, the final enzyme in the de novo UMP synthesis pathway.

Materials:

-

Cell or tissue lysate (or purified enzyme)

-

Assay buffer (e.g., 30 mM Tris-HCl, pH 8.0, 7.5 mM MgCl₂)[8]

-

Orotidine-5'-monophosphate (OMP) solution

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, combine the assay buffer and a specific concentration of OMP solution.

-

Spectrophotometer Setup: Equilibrate the cuvette to the desired temperature (e.g., 30°C) in a thermostatted spectrophotometer and monitor the absorbance at 295 nm.[8]

-

Initiation of Reaction: Initiate the reaction by adding the cell lysate or purified enzyme to the cuvette and mix quickly.

-

Data Acquisition: Record the decrease in absorbance at 295 nm for a set period (e.g., 5 minutes). This decrease is due to the conversion of OMP to UMP.[8]

-

Calculation of Activity: Determine the rate of change in absorbance per minute from the linear phase of the reaction. One unit of activity is typically defined as the amount of enzyme that converts 1.0 µmole of OMP to UMP per hour under the specified conditions.[8]

Uridine Monophosphate in Drug Development

The central role of UMP and its synthetic pathways in cellular proliferation makes them attractive targets for drug development, particularly in the context of cancer and inflammatory diseases.

Targeting UMP Synthesis for Cancer Therapy

Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis.[23] Consequently, the enzymes of the de novo pyrimidine synthesis pathway are often upregulated in tumors. This dependency creates a therapeutic window for targeting these enzymes to selectively inhibit cancer cell growth. For example, inhibitors of dihydroorotate dehydrogenase (DHODH), such as leflunomide (B1674699) and brequinar, have been investigated for their anti-cancer properties.[23][24] By blocking the synthesis of orotate, these drugs deplete the cellular pool of UMP and other pyrimidines, leading to cell cycle arrest and apoptosis in cancer cells.

UMP and its Derivatives in Neurological Health

Emerging research highlights the potential of UMP and its derivatives in supporting neuronal health and cognitive function.[2] UMP is a precursor for the synthesis of CDP-choline, which is essential for the production of phosphatidylcholine, a major component of neuronal membranes.[25] Supplementation with UMP, often in combination with choline (B1196258) and omega-3 fatty acids, has been shown in some studies to promote synapse formation and improve memory.[25] Furthermore, UMP and its derivatives are being explored for their potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease.[22]

Conclusion

Uridine monophosphate is a molecule of profound importance in cellular biology, extending far beyond its role as a simple RNA precursor. Its central position in pyrimidine metabolism, its critical function in glycosylation, and its involvement in cell signaling underscore its significance in maintaining cellular homeostasis. The pathways that synthesize and utilize UMP are tightly regulated and represent promising targets for therapeutic intervention in a range of diseases, from cancer to neurological disorders. A thorough understanding of the biology of UMP, supported by robust quantitative data and precise experimental methodologies, is essential for advancing research and developing novel therapeutic strategies that leverage the fundamental processes governed by this vital nucleotide.

References

- 1. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. brainly.com [brainly.com]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiologic medium rewires cellular metabolism and reveals uric acid as an endogenous inhibitor of UMP synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Intracellular ATP Concentration and Implication for Cellular Evolution [mdpi.com]

- 10. Expected and Unexpected “Guests” at the Active Site of Human Orotidine 5′-Monophosphate Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Catalytic proficiency: the unusual case of OMP decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fiveable.me [fiveable.me]

- 17. researchgate.net [researchgate.net]

- 18. Pyrimidine homeostasis is accomplished by directed overflow metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Higher intracellular levels of uridinemonophosphate under nitrogen-limited conditions enhance metabolic flux of curdlan synthesis in Agrobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. longdom.org [longdom.org]

- 22. Mechanism of OMP Decarboxylation in Orotidine 5′-Monophosphate Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. longdom.org [longdom.org]

- 24. lcms.cz [lcms.cz]

- 25. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]

Unveiling the Neuroprotective Potential of Uridine Monophosphate: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neuroprotective properties of uridine (B1682114) monophosphate (UMP) observed in in-vitro studies. UMP, a pyrimidine (B1678525) nucleoside, has demonstrated significant potential in promoting neuronal health and regeneration through various cellular mechanisms. This document outlines the core findings from key research, details the experimental protocols used, and visualizes the intricate signaling pathways involved.

Core Mechanisms of Uridine Monophosphate Neuroprotection

In-vitro research has identified several key mechanisms through which UMP exerts its neuroprotective effects. These include its role as a crucial precursor for the synthesis of essential membrane phospholipids, its function as an agonist for P2Y purinergic receptors, and its ability to modulate post-translational modifications of key neuronal proteins.

UMP contributes to the synthesis of phosphatidylcholine, a major component of neuronal membranes, by providing the precursor for cytidine (B196190) triphosphate (CTP).[1][2][3] This process is vital for the formation and maintenance of neurites and synapses.[4][5][6] Furthermore, UMP, through its conversion to uridine triphosphate (UTP), acts as an agonist for P2Y receptors, particularly the P2Y2 subtype.[1][2][3][7] Activation of these receptors triggers downstream signaling cascades that promote neurite outgrowth and the expression of synaptic proteins.[3][8][9] Another significant mechanism is the influence of UMP on protein O-GlcNAcylation, a post-translational modification crucial for neuronal signaling and survival.[4][10] By increasing O-GlcNAcylation, UMP may protect neurons from oxidative stress and inflammation.[4][10]

Quantitative Data Summary

The following tables summarize the quantitative data from key in-vitro studies investigating the effects of uridine monophosphate on neuronal cells.

Table 1: Effect of Uridine on Neurite Outgrowth in PC12 Cells

| Uridine Concentration | Duration of Treatment | Outcome Measure | Result | Reference |

| Various concentrations | 4 days | Number of neurites per cell | Significant, dose-dependent increase | [1][2] |

| Not specified | Not specified | Neurofilament M and 70 levels | Increased | [1] |

| Not specified | Not specified | Intracellular cytidine triphosphate levels | Increased | [1][2] |

Table 2: Effect of Uridine on Neurite Outgrowth in Neuro-2a (N2a) Cells

| Uridine Concentration | Outcome Measure | Result | Reference |

| 50 µM | Percentage of neurite-bearing cells | 34.8% ± 13.1% increase | [11] |

| 100 µM | Percentage of neurite-bearing cells | 39.98% ± 13.48% increase (optimal) | [11][12] |

| 200 µM | Percentage of neurite-bearing cells | 36.1% ± 15% increase | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide an overview of the experimental protocols employed in the cited in-vitro studies.

Cell Culture and Differentiation

-

PC12 Cells: Pheochromocytoma (PC12) cells, a cell line derived from a rat adrenal medulla tumor, are commonly used for in-vitro neuroprotective screening.[13] For neurite outgrowth experiments, PC12 cells are typically differentiated with Nerve Growth Factor (NGF).[1][2] The cells are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS) and horse serum (HS).[13]

-

Neuro-2a (N2a) Cells: Mouse neuroblastoma (N2a) cells are another widely used neuronal cell line.[11][12] They are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with L-glutamine, penicillin-streptomycin, and FBS.[11][12]

Uridine Treatment and Neurite Outgrowth Assays

-

Cell Plating: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays or larger plates for neurite analysis).[11][13]

-

Uridine Administration: Uridine monophosphate is dissolved in the culture medium and added to the cells at various concentrations (e.g., 50 µM, 100 µM, 200 µM).[11][12] Control groups receive the vehicle (e.g., ethanol) alone.[11]

-

Incubation: Cells are incubated with uridine for a specified duration, which can range from hours to several days (e.g., 4 days for PC12 cells).[1][2]

-

Neurite Outgrowth Analysis: After treatment, cells are photographed, and neurite outgrowth is quantified using imaging software like ImageJ.[11] Measured parameters often include the percentage of neurite-bearing cells, the number of neurites per cell, and the total length of neurites per cell.[1][2][11][12]

Investigation of Signaling Pathways

To elucidate the mechanisms of UMP action, researchers employ various pharmacological inhibitors:

-

P2Y Receptor Antagonists: To confirm the involvement of P2Y receptors, antagonists such as suramin, Reactive Blue 2, and pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) are used to block the effects of uridine.[1][2][3]

-

Apyrase: This enzyme, which degrades nucleotides, is used to demonstrate that the stimulatory effect of uridine on neuritogenesis is mediated by extracellular nucleotides like UTP.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows described in the literature.

References

- 1. Uridine enhances neurite outgrowth in nerve growth factor-differentiated PC12 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. alphamindglobal.com [alphamindglobal.com]

- 7. researchgate.net [researchgate.net]

- 8. Activation of UTP-sensitive P2Y2 receptor induces the expression of cholinergic genes in cultured cortical neurons: a signaling cascade triggered by Ca2+ mobilization and extracellular regulated kinase phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Nutrient Combination that Can Affect Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]

- 11. thekeep.eiu.edu [thekeep.eiu.edu]

- 12. thejaps.org.pk [thejaps.org.pk]

- 13. mdpi.com [mdpi.com]

Uridine Monophosphate: A Pivotal Nexus in Cellular Energy Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) monophosphate (UMP), a fundamental building block for RNA, plays a multifaceted and critical role in the intricate network of cellular energy metabolism. Beyond its canonical function in nucleic acid synthesis, UMP and its derivatives are deeply integrated into cellular bioenergetics, influencing ATP production, glycogen (B147801) storage, and the utilization of alternative energy sources. This technical guide provides a comprehensive overview of UMP's contribution to cellular energy metabolism, detailing the underlying biochemical pathways, summarizing key quantitative data, and providing established experimental protocols for further investigation. The content herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of targeting uridine metabolism.

Introduction

Cellular energy homeostasis is paramount for all physiological processes, from cell division and growth to signal transduction and maintenance of cellular integrity. Adenosine triphosphate (ATP) is the universal energy currency, and its continuous regeneration is a hallmark of cellular vitality. While glucose is the primary fuel for most cells, the metabolic network is remarkably flexible, capable of utilizing a variety of substrates to meet energetic demands. Uridine, a pyrimidine (B1678525) nucleoside, and its phosphorylated form, uridine monophosphate (UMP), have emerged as significant players in this metabolic flexibility.[1] This guide delves into the core mechanisms by which UMP contributes to cellular energy metabolism, providing a detailed examination of its synthesis, utilization, and regulatory functions.

UMP Synthesis Pathways and their Energetic Implications

Cells can generate UMP through two distinct pathways: the de novo synthesis pathway and the salvage pathway. The choice between these pathways has significant implications for cellular energy expenditure.

De Novo Pyrimidine Synthesis

The de novo pathway constructs the pyrimidine ring from simple precursors, including bicarbonate, aspartate, and glutamine.[2][3] This process is energetically expensive, consuming significant amounts of ATP.[2] The initial and rate-limiting step is catalyzed by carbamoyl (B1232498) phosphate (B84403) synthetase II (CPS II), which is allosterically activated by ATP and inhibited by the downstream product, uridine triphosphate (UTP).[2][3] This feedback inhibition ensures that the energy-intensive process of pyrimidine synthesis is tightly coupled to the cell's energy status and nucleotide requirements.[2]

Table 1: ATP Cost of De Novo UMP and UTP Synthesis

| Step | Reactants | Products | ATP Consumed |

| Carbamoyl Phosphate Synthesis | Glutamine + 2 ATP + HCO₃⁻ | Carbamoyl Phosphate + Glutamate + 2 ADP + Pi | 2 |

| UMP to UDP | UMP + ATP | UDP + ADP | 1 |

| UDP to UTP | UDP + ATP | UTP + ADP | 1 |

| Total (Glutamine to UTP) | Glutamine + 4 ATP + ... | UTP + ... | 4 |